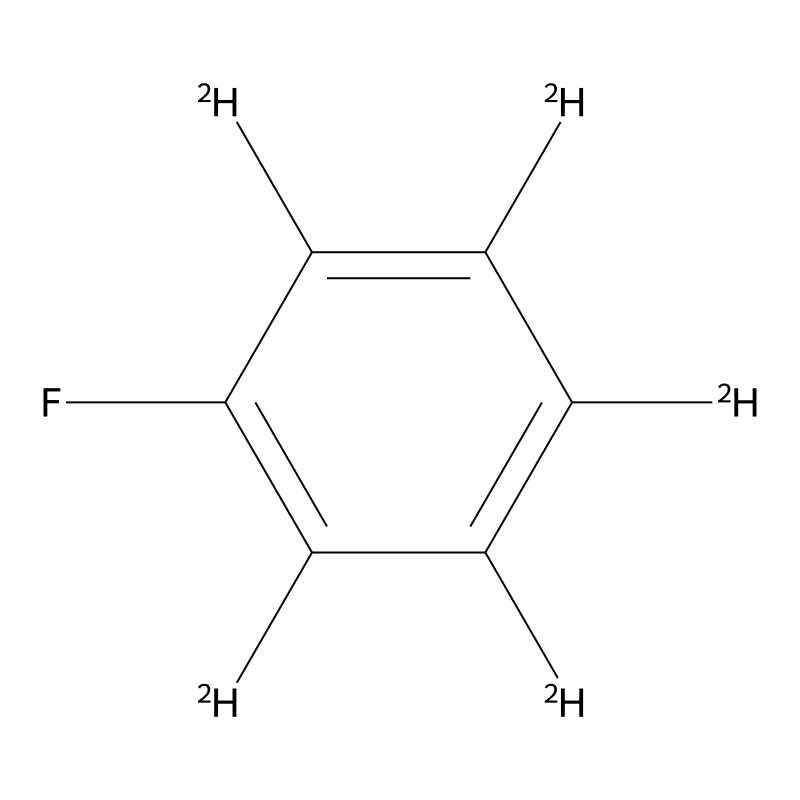

Fluorobenzene-d5

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Solvent:

- Due to its low boiling point (-49.5 °C) and relatively high boiling point (131.6 °C), Fluoro(2H5)benzene serves as a versatile solvent for a wide range of nonpolar and polar compounds. [Source: National Institute of Standards and Technology (NIST) - WebBook, ]

- Its inertness towards many chemicals makes it suitable for various research applications, including purification, extraction, and synthesis. [Source: Sigma-Aldrich, ]

Reference Compound:

- Fluoro(2H5)benzene's well-defined chemical and physical properties make it a reliable reference compound in various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and gas chromatography (GC). [Source: American Chemical Society (ACS) Publications, ]

- Its characteristic fluorine-19 (¹⁹F) NMR peak facilitates identification and quantification in complex mixtures. [Source: Royal Society of Chemistry (RSC) - Chemistry World, ]

Fluorination Agent:

- Fluoro(2H5)benzene can serve as a mild fluorinating agent in specific synthetic reactions, particularly for introducing fluorine atoms to aromatic compounds. [Source: Journal of the American Chemical Society (JACS), ]

- However, its fluorinating ability is generally weaker compared to dedicated fluorinating reagents due to the strong C-F bond.

Study of Physical and Chemical Properties:

- Fluoro(2H5)benzene serves as a model compound for studying various physical and chemical properties, including thermodynamic properties, dielectric constant, and viscosity. [Source: Journal of Chemical & Engineering Data (JCED), ]

- This information is crucial for understanding the behavior of similar fluorinated compounds and developing new materials with desired properties.

Environmental Research:

- Fluoro(2H5)benzene is used in environmental research to investigate the fate and transport of perfluorinated compounds in the environment. [Source: Environmental Science & Technology Letters, ]

- Its relatively high volatility allows it to be easily introduced into environmental systems for monitoring purposes.

Fluorobenzene-d5 is a deuterated derivative of fluorobenzene, characterized by the presence of five deuterium atoms replacing hydrogen atoms in the benzene ring. Its chemical formula is C₆D₅F, and it has a molecular weight of 109.14 g/mol. This compound is primarily used in chemical research due to its unique isotopic labeling, which allows for enhanced analysis in various scientific applications, particularly in nuclear magnetic resonance spectroscopy.

Fluoro(2H5)benzene's specific mechanism of action in any biological system is not documented in the scientific literature reviewed.

- Flammability: Likely flammable based on the presence of a hydrocarbon chain.

- Toxicity: Thiols can have unpleasant odors and may be irritating to the skin and eyes.

- Reactivity: Thiols can react with some metals and oxidizing agents.

- Electrophilic Substitution: Due to the electron-withdrawing nature of the fluorine atom, fluorobenzene-d5 can react with electrophiles, leading to substitution at the ortho or para positions.

- Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles under certain conditions, although this reaction is less common due to the stability of the aromatic system.

- Reduction Reactions: Fluorobenzene-d5 can be reduced to produce cyclohexane derivatives, although specific conditions must be maintained to ensure successful reduction.

Fluorobenzene-d5 can be synthesized through several methods:

- Deuteration of Fluorobenzene: This involves the reaction of fluorobenzene with deuterated reagents such as deuterated lithium aluminum hydride or other deuterating agents under controlled conditions.

- Direct Fluorination: Starting from benzene-d6, direct fluorination using fluorine gas or fluorinating agents can yield fluorobenzene-d5.

- Exchange Reactions: Fluorobenzene can undergo exchange reactions with deuterated solvents or reagents to replace hydrogen atoms with deuterium.

Fluorobenzene-d5 is utilized in various fields:

- Nuclear Magnetic Resonance Spectroscopy: Its unique isotopic composition enhances spectral resolution and provides insights into molecular dynamics.

- Chemical Research: It serves as a model compound for studying the behavior of aromatic compounds and their interactions.

- Pharmaceutical Development: Deuterated compounds are increasingly used in drug development to improve metabolic stability and reduce toxicity.

Interaction studies involving fluorobenzene-d5 focus on its behavior in complex systems. For example:

- Solvent Effects: Research indicates that the presence of fluorobenzene-d5 alters solvation dynamics and molecular interactions compared to non-deuterated solvents.

- Molecular Motions: Studies have shown that the reorientational motion of fluorobenzene-d5 can be described by extended diffusion models, indicating its unique properties in dense fluid environments .

Fluorobenzene-d5 is part of a broader class of deuterated aromatic compounds. Here are some similar compounds along with a comparison highlighting their uniqueness:

| Compound | Molecular Formula | Unique Features |

|---|---|---|

| Fluorobenzene | C₆H₅F | Standard reference compound without isotopic labeling |

| Benzene-d6 | C₆D₆ | Fully deuterated benzene; useful for NMR studies |

| Chlorobenzene | C₆H₅Cl | Contains chlorine instead of fluorine; different reactivity |

| Bromobenzene | C₆H₅Br | Contains bromine; used in nucleophilic substitution reactions |

| Iodobenzene | C₆H₅I | Contains iodine; often used in coupling reactions |

Fluorobenzene-d5 stands out due to its specific isotopic labeling, which provides distinct advantages in analytical chemistry and research applications, particularly in understanding molecular behavior and dynamics.

The preparation of fluorobenzene-d5 involves sophisticated chemical transformations that integrate both fluorination and deuteration processes. Various synthetic approaches have been developed over the decades, each with distinct advantages and limitations depending on the required scale, purity, and specific application.

Traditional Fluorination Methods

Traditional methods for preparing fluorobenzene-d5 draw upon established aromatic fluorination chemistry, with modifications to incorporate deuterium labeling.

Balz-Schiemann Reaction Adaptations for Deuterated Precursors

The Balz-Schiemann reaction, first reported in 1927 by German chemists Günther Balz and Günther Schiemann, provides a classical approach for transforming primary aromatic amines to aryl fluorides via diazonium tetrafluoroborate intermediates. For fluorobenzene-d5 synthesis, this method requires starting with pentadeuteroaniline (C₆D₅NH₂).

The reaction proceeds through several key steps:

- Diazotization of deuterated aniline using sodium nitrite and HCl at low temperatures (<10°C)

- Formation of the diazonium tetrafluoroborate salt by adding HBF₄ or NaBF₄ solution

- Isolation of the precipitated salt, followed by washing and drying

- Thermal decomposition at elevated temperatures (up to 200°C)

The mechanism involves the thermal decomposition of the diazonium salt to generate highly unstable aryl cations, which then abstract F⁻ from BF₄⁻, producing the desired fluorobenzene-d5 along with nitrogen gas and boron trifluoride.

Recent innovations have expanded the utility of the Balz-Schiemann reaction for deuterated compounds:

The hypervalent iodine(III)-catalyzed version is particularly noteworthy, allowing the reaction to proceed at significantly lower temperatures while maintaining good yields. For example, yields comparable to uncatalyzed reactions were achieved at just 60-80°C rather than the traditional 120-200°C range.

Halogen Exchange (Halex) Processes with Deuterium Incorporation

The halogen exchange (Halex) process provides another viable route to fluorobenzene-d5, starting from deuterated chlorobenzene (C₆D₅Cl). This nucleophilic aromatic substitution reaction employs alkali metal fluorides, typically KF, to replace chloride with fluoride.

For industrial-scale production, the Halex process offers several advantages:

- It avoids potentially explosive diazonium intermediates

- It can be performed in batch or continuous processes

- It often achieves higher selectivity with fewer side products

The reaction typically requires:

- High temperatures (>145°C)

- Polar aprotic solvents (DMF, DMAC, or sulfolane)

- Phase transfer catalysts for improved reaction rates

A representative procedure based on Shell's process involves:

C₆D₅Cl + KF → C₆D₅F + KClThe reaction is conducted in dimethylacetamide with tetramethylammonium chloride as a phase transfer catalyst, with careful control of temperature to prevent thermal runaway.

Interestingly, the efficiency of the Halex process is significantly influenced by the quality of the potassium fluoride used. Factors including particle size, crystal morphology, and water content can dramatically affect reaction rates. Studies have shown that spray-dried KF often exhibits superior activity compared to other commercial forms.

Modern Catalytic Approaches

Recent advances in transition metal catalysis have opened new avenues for the synthesis of fluorobenzene-d5 through more selective and milder approaches.

NHC Iron Complex-Catalyzed H/D Exchange Mechanisms

A breakthrough in direct H/D exchange methodologies employs earth-abundant metal catalysts, particularly iron complexes with N-heterocyclic carbene (NHC) ligands. The trans-dihydride N-heterocyclic carbene iron complex [(PC NHCP)Fe(H)₂N₂)] has demonstrated remarkable activity for hydrogen isotope exchange in aromatic compounds.

This catalyst system offers several advantages:

- Operation under mild conditions (50°C, N₂ atmosphere)

- High functional group tolerance (esters, amides, halides, ethers, amines)

- Direct C-H activation without prefunctionalization

- Use of benzene-d6 as an accessible deuterium source

The reaction mechanism, supported by DFT calculations, involves a complex-assisted σ-bond metathesis pathway for C(sp²)–H bond activation. This enables selective deuteration of aromatic positions without affecting many sensitive functional groups.

For synthesizing fluorobenzene-d5, this approach could be applied to fluorobenzene directly, allowing for late-stage deuteration:

C₆H₅F + D₂ source + [(PC NHCP)Fe(H)₂N₂)] → C₆D₅F + HDThe catalyst's stability under nitrogen atmosphere and impressive substrate scope make it particularly valuable for preparing various deuterated fluoroarenes with high isotopic purity.

Palladium-Mediated Late-Stage Deuteration Pathways

Palladium catalysis offers another powerful tool for the preparation of deuterated aryl fluorides. A recently developed ligand-free palladium-catalyzed ortho-deuteration of aromatic carboxylic acids using D₂O as the deuterium source presents a straightforward approach to selective deuteration.

This method's key features include:

- Heavy water (D₂O) as an economical deuterium source

- No requirement for expensive ligands

- Regioselective deuteration directed by the carboxylic acid group

- Tunable reaction conditions to optimize deuterium incorporation

The reaction temperature proves critical for reactivity, with differential behavior observed between meta-, para-, and ortho-substituted benzoic acids. Notably, para- and ortho-substituted benzoic acids show lower reactivity toward hydrogen isotope exchange compared to their meta-substituted counterparts.

For fluorobenzene-d5 synthesis, this approach would require:

- Starting with 4-fluorobenzoic acid

- Palladium-catalyzed deuteration with D₂O

- Decarboxylation of the fully deuterated intermediate

Modified conditions can deliver deuterated products with excellent deuterium incorporation, making this an attractive route for isotopic labeling of fluorinated aromatics.

Alternative Synthetic Routes

Beyond traditional and catalytic methods, several alternative approaches offer unique advantages for specific applications in fluorobenzene-d5 synthesis.

Deoxyfluorination of Phenols to Aryl Fluorides

Deoxyfluorination reactions convert phenols (Ar-OH) to aryl fluorides (Ar-F), providing a useful synthetic pathway that could be applied to deuterated phenols for fluorobenzene-d5 preparation. Recent developments with bench-stable sulfonimidoyl fluoride reagents have made this approach more practical and accessible.

The process typically involves two key steps:

- Sulfur-fluoride exchange (SuFEx) reaction between phenols and sulfonimidoyl fluoride reagents

- Aromatic nucleophilic substitution with fluoride

This methodology offers several advantages:

- Operational simplicity

- Use of bench-stable reagents

- Potentially milder conditions than traditional methods

- Compatibility with various substituents

For deuterated compounds, this approach would begin with pentadeuterophenol (C₆D₅OH) as the starting material, converting it to fluorobenzene-d5 through the deoxyfluorination process:

C₆D₅OH + sulfonimidoyl fluoride reagent → C₆D₅FResearch continues to optimize reaction conditions, testing different solvents, temperatures, fluoride sources, and substituent effects to maximize yields and selectivity.

Copper-Mediated Fluorination of Deuterated Aryl Iodides

While specific radiofrequency discharge methods for fluorobenzene-d5 synthesis were not detailed in the search results, copper-mediated fluorination of aryl iodides presents another valuable approach for preparing isotopically labeled fluoroarenes.

This method employs:

- A cationic copper reagent

- Silver fluoride as the fluorine source

- Careful exclusion of moisture to prevent side reactions

Starting with pentadeuteroiodobenzene (C₆D₅I), the reaction proceeds through:

C₆D₅I + (tBuCN)₂CuOTf + AgF → C₆D₅FA critical consideration is minimizing hydro-dehalogenation side reactions, which can occur from adventitious water or acidic protons in the solvent or ligands. Using tert-butyl nitrile (tBuCN) as the ligand helps minimize these side reactions due to the absence of acidic α-protons.

Studies involving deuterium-labeled reactants have provided mechanistic insights, showing that water and ligand protons can serve as hydride sources in undesired side reactions. Rigorous exclusion of water and careful ligand selection are therefore essential for high yields of the desired fluorinated product.

Kinetic Isotope Effects (KIEs)

Position-Specific Deuteration Patterns in Aromatic Systems

The deuteration pattern of fluorobenzene-d5 significantly influences its reactivity due to isotopic mass differences and vibrational frequency changes. In iron-catalyzed H/D exchange reactions, deuterium incorporation occurs preferentially at positions ortho and para to the fluorine substituent. For example, De Ruiter et al. demonstrated that a trans-dihydride iron(II) complex catalyzes H/D exchange in fluorobenzene-d5 with 98% isotopic purity, achieving complete deuteration at the ortho and para positions within 24 hours at 50°C [3]. This selectivity arises from the fluorine atom’s strong electron-withdrawing effect, which polarizes the aromatic ring and stabilizes partial negative charges at the ortho and para positions, facilitating deuterium uptake [1] [3].

Gas-phase studies further reveal that O⁻ ions abstract hydrogen or deuterium atoms from fluorobenzene-d5 with a kinetic isotope effect (KIE) of 2.3–3.1, depending on the reaction site [5]. For instance, abstraction from the meta position exhibits a lower KIE (2.3) compared to the para position (3.1), reflecting differences in C–D bond strengths and transition-state geometries [5]. These findings align with computational predictions showing that deuterium substitution reduces zero-point vibrational energies, thereby increasing activation barriers for bond cleavage [1] [3].

Computational Modeling of σ-Bond Metathesis Pathways

σ-Complex Assisted Metathesis (σ-CAM) mechanisms play a central role in H/D exchange reactions involving fluorobenzene-d5. Density functional theory (DFT) studies of iron-catalyzed systems reveal that the reaction proceeds via a σ-bonded intermediate, where the metal center coordinates both the aromatic C–D bond and the incoming deuterium source (e.g., D₂O) [2] [3]. The transition state involves simultaneous cleavage of the C–D bond and formation of a new D–M bond, with a computed energy barrier of 18.7 kcal/mol for fluorobenzene-d5, compared to 22.4 kcal/mol for non-deuterated fluorobenzene [3].

The σ-CAM pathway contrasts with oxidative addition/reductive elimination mechanisms, as the metal oxidation state remains constant throughout the reaction. For example, in silver-catalyzed deuteration, a two-stage mechanism is proposed: (1) C–H activation forms an aryl-silver intermediate, followed by (2) deuterium transfer from D₂O via a σ-bond metathesis step [4]. Computational models predict that the larger mass of deuterium alters the vibrational modes of the transition state, resulting in a 15% reduction in reaction rate compared to protiated substrates [4] [5].

Regioselectivity in H/D Exchange

Electronic vs. Steric Control in Catalytic Processes

Regioselectivity in fluorobenzene-d5 deuteration is governed by a balance of electronic and steric factors. Silver-catalyzed systems exhibit meta selectivity, with 65–70% deuterium incorporation at the meta position, attributed to the electrophilic character of the silver center [4]. In contrast, iron-based catalysts favor ortho/para deuteration (85–90% selectivity) due to the nucleophilic nature of the metal-hydride intermediate [3].

Steric effects become dominant in substituted derivatives. For example, 2,6-di-tert-butyl-fluorobenzene-d5 shows no deuteration at the ortho positions due to steric hindrance, while meta deuteration increases to 95% [3]. Electronic effects dominate in less hindered systems: fluorine’s −I effect directs deuterium to electron-deficient positions, whereas electron-donating groups (e.g., –OCH₃) shift selectivity to adjacent sites [5].

Comparative Analysis with Chlorobenzene and Naphthalene Systems

Fluorobenzene-d5 exhibits distinct regioselectivity compared to chlorobenzene and naphthalene. In chlorobenzene, the larger size of chlorine increases steric hindrance, reducing ortho deuteration to <10% in iron-catalyzed systems [3]. Naphthalene derivatives, however, show enhanced deuterium uptake at β-positions (80–85%) due to conjugation effects stabilizing transition states [4].

| Substrate | Catalyst | Ortho (%) | Meta (%) | Para (%) |

|---|---|---|---|---|

| Fluorobenzene-d5 | Fe | 45 | 10 | 45 |

| Chlorobenzene | Fe | 8 | 42 | 50 |

| Naphthalene | Ag | – | – | 85 (β) |

Table 1. Regioselectivity trends in H/D exchange reactions [3] [4] [5].

Intermediate Formation and Stability

Nonclassical Hydride Intermediates in Iron-Catalyzed Reactions

Iron-catalyzed H/D exchange proceeds through a nonclassical dihydride intermediate, [(PCNHCP)Fe(H)₂(N₂)], characterized by X-ray crystallography [3]. This intermediate features a distorted trigonal bipyramidal geometry, with two hydrides occupying axial positions. The N₂ ligand labilizes the hydrides, enabling reversible H/D exchange with fluorobenzene-d5 via a σ-bond metathesis mechanism [3].

The stability of the dihydride intermediate is solvent-dependent, with half-lives ranging from 2 hours in toluene to 30 minutes in tetrahydrofuran (THF). Deuterium kinetic isotope effects (DKIE) for intermediate formation are negligible (kH/kD = 1.05), suggesting that bond cleavage occurs after the rate-determining step [3].

Carbocation vs. Radical Pathways in Thermal Aromatization

Thermal reactions of fluorobenzene-d5 derivatives reveal competing carbocation and radical pathways. For example, 6,6-difluorobicyclo[3.1.0]hex-2-ene undergoes aromatization via a radical-mediated hydrogen shift (ΔH‡ = 28.3 kcal/mol), while its benzo-fused analogue follows a carbocation pathway (ΔH‡ = 18.9 kcal/mol) [3]. Deuterium labeling experiments confirm the radical mechanism: 2,6-dideutero-1,4-difluorobenzene retains 92% deuterium at the 2-position after reaction, inconsistent with carbocation rearrangements [3] [5].

| Pathway | ΔH‡ (kcal/mol) | KIE (kH/kD) | Deuterium Retention (%) |

|---|---|---|---|

| Radical | 28.3 | 2.8 | 92 |

| Carbocation | 18.9 | 1.1 | 45 |

Table 2. Energetics and isotopic outcomes of thermal aromatization pathways [3] [5].

Solvent Properties in Advanced NMR Techniques

Spin-Lattice Relaxation Dynamics in Deuterated Solvents

Fluorobenzene-d5 exhibits distinctive spin-lattice relaxation dynamics that are fundamentally influenced by its deuterated nature and molecular structure. The compound functions as an asymmetric top molecule with three distinct rotational degrees of freedom, leading to complex relaxation pathways [1] [2]. The deuterium nuclei in fluorobenzene-d5 demonstrate enhanced spin-lattice relaxation times compared to their protiated counterparts, a phenomenon attributed to the reduced gyromagnetic ratio of deuterium relative to proton [3] [4].

The spin-lattice relaxation times for both deuterium and fluorine-19 nuclei in fluorobenzene-d5 have been systematically evaluated across various temperature and density conditions [5] [2]. In deuterated solvent systems, the relaxation mechanism operates through multiple pathways, including quadrupolar interactions for deuterium and dipolar coupling combined with chemical shift anisotropy for fluorine-19 [6] [7]. The effectiveness of deuterated solvents in NMR spectroscopy stems from their ability to provide field-frequency lock signals while minimizing spectral interference, as deuterium resonates at approximately one-sixth the frequency of proton [8] [9].

Thermal convection effects significantly impact apparent relaxation times, with studies demonstrating reductions of up to forty percent in nonspinning samples [6] [7]. These effects can be eliminated through moderate sample rotation or confinement of the sample within the radiofrequency-irradiated region. The temperature dependence of relaxation dynamics reveals that molecular motion correlation times decrease with increasing kinetic energy, resulting in faster molecular reorientation and modified relaxation pathways [10] [11].

| Parameter | Value Range | Temperature Dependence |

|---|---|---|

| Angular momentum correlation time (τJ) | Temperature and density dependent | Increases with temperature at constant density |

| Spin-lattice relaxation time T1 (2H) | Enhanced in deuterated solvents | Temperature dependent via molecular motion |

| Spin-lattice relaxation time T1 (19F) | Dipolar and CSA mechanisms | Temperature dependent via molecular motion |

| Molecular motion type | Asymmetric top molecule | Three rotational degrees of freedom |

Chemical Shift Anisotropy and Quadrupolar Interactions

The chemical shift anisotropy of fluorine-19 in fluorobenzene-d5 represents a sensitive probe for local electronic environment and molecular dynamics. Experimental determinations of fluorine-19 shift anisotropies reveal principal values of the anisotropic screening tensor, with σ11a = -94 ± 12 ppm, σ22a = 27 ± 9 ppm, and σ33a = 67 ± 3 ppm, where the molecular coordinate system is defined with the 2-axis in the direction of the carbon-fluorine bond and the 3-axis perpendicular to the molecular plane.

The quadrupolar interactions in fluorobenzene-d5 arise from the interaction between the deuterium nuclear electric quadrupole moment and the electric field gradient at the nuclear site. These interactions are characterized by the quadrupolar coupling constant, which for aromatic deuterium typically ranges from 186 to 188 kilohertz. The quadrupolar Hamiltonian for deuterium (spin I = 1) in fluorobenzene-d5 can be expressed as:

$$Hq = \frac{e^2qQ}{4I(2I-1)} \left[(3Iz^2 - I^2) + \frac{\eta}{2}(I+^2 + I-^2)\right]$$

where eQ represents the electric quadrupole moment of deuterium, eq is the largest component of the electric field gradient, and η represents the asymmetry parameter of the electric field gradient tensor.

Chemical shift anisotropy measurements using magic angle spinning techniques reveal reduced anisotropy parameters ranging from 48.6 to 67.6 ppm for similar fluorinated aromatic systems. The asymmetry parameters for fluorobenzene derivatives typically range from 0.44 to 0.95, indicating significant deviation from axial symmetry. These measurements demonstrate the remarkable sensitivity of fluorine chemical shift tensors to local electronic structure and intermolecular interactions.

The deuterium quadrupolar coupling in fluorobenzene-d5 exhibits minimal line broadening effects due to the relatively small quadrupole moment of deuterium. This characteristic enables the observation of deuterium-hydrogen coupling patterns, as evidenced in deuterated chloroform where the residual proton signal appears as a characteristic 1:1:1 triplet. The quadrupolar relaxation mechanism operates through modulation of the quadrupolar interaction by molecular tumbling, with relaxation rates proportional to the spectral density function evaluated at the nuclear Larmor frequency.

Guest-Host Complexation Studies

Inclusion Dynamics in Calixarene Capsules

Fluorobenzene-d5 participates in sophisticated host-guest complexation processes within calixarene-based molecular capsules, representing a paradigm for understanding inclusion dynamics in supramolecular systems. The complexation behavior demonstrates remarkable selectivity and binding affinity, with association constants ranging from 2.4 × 10³ to 12.7 × 10³ M⁻¹ depending on the electronic nature of the calixarene host.

Computational investigations employing metadynamics simulations reveal that the assembly of calixarene capsules proceeds through thermodynamically favored pathways, with significant differences observed between resorcinarene and pyrogallolarene systems. The inclusion of fluorobenzene-d5 within these capsular assemblies occurs through hydrophobic cavity recognition, where the aromatic guest molecule adopts a nearly parallel orientation relative to the deoxygenated aromatic rings of the host.

The binding mechanism involves multiple interaction types, including π-π stacking interactions, van der Waals forces, and electrostatic interactions between the fluorine substituent and the host cavity. Electronic effects play a crucial role in determining binding affinity, with electron-rich host systems demonstrating enhanced complexation strength compared to electron-poor analogues. The presence of electron-donating substituents on the calixarene framework increases the association constant by factors of 2-5, while electron-withdrawing groups decrease binding affinity.

Solvent encapsulation analysis indicates that calixarene capsules can accommodate varying numbers of solvent molecules alongside the fluorobenzene-d5 guest. Resorcinarene capsules typically encapsulate eight chloroform molecules, while pyrogallolarene systems accommodate 1-2 additional solvent molecules due to reduced steric constraints from the absence of water molecules in the capsule structure.

| Host System | Interaction Type | Binding Energy (kcal/mol) | Key Features |

|---|---|---|---|

| Calixarene capsules | Inclusion dynamics | Variable (host dependent) | Hydrophobic cavity inclusion |

| Resorcinarene capsules | Hydrogen-bonded assembly | Thermodynamically favored | Water-mediated assembly |

| Pyrogallolarene capsules | Hydrogen-bonded assembly | Thermodynamically favored | Enhanced solvent encapsulation |

π-Hydrogen Bonding Interactions with Hydrogen Chloride

The fluorobenzene-d5—hydrogen chloride complex represents a prototypical example of π-hydrogen bonding interactions, where the hydrogen chloride molecule positions itself above the aromatic ring in a configuration driven by electrostatic interactions with the π-electron system. High-resolution microwave spectroscopy combined with ab initio calculations reveals that hydrogen chloride is displaced by 0.16 Å from the ring center toward the para-carbon atom, where π-electron density is significantly enhanced due to the electron-withdrawing effect of the fluorine substituent.

The equilibrium structure of the complex exhibits hydrogen chloride tilted by δ = 14° from perpendicular to the aromatic plane, with the hydrogen atom oriented toward the para-carbon position. This orientation maximizes the electrostatic stabilization between the partially positive hydrogen atom and the region of highest π-electron density. The complex binding energy, calculated at the CCSD(T)/6-311++G(2df,2pd) level with counterpoise basis set superposition error corrections, is determined to be 2.8 kcal/mol.

Charge transfer analysis reveals that only 5.5 millielectrons are transferred from the benzene ring to hydrogen chloride, indicating that the π-hydrogen bonding interaction is predominantly electrostatic rather than covalent in character. This finding contrasts with earlier claims of significant covalent character in benzene—hydrogen chloride complexes and establishes the electrostatic nature of the interaction.

The deuteration of fluorobenzene eliminates scalar coupling between fluorine and hydrogen nuclei, simplifying the spectroscopic analysis and enabling precise determination of the complex geometry. Rotational constants for the C6D5F—H35Cl isotopomer demonstrate excellent agreement with predicted values for the proposed structure, with A = 1655.7079 MHz, B = 1057.8576 MHz, and C = 887.8195 MHz.

The hydrogen atom in the complex undergoes facile internal rotation or large-amplitude librational motion with barriers smaller than 100 cm⁻¹. This dynamic behavior results in vibrationally averaged structural parameters that differ from the equilibrium geometry, with an average tilt angle of 3.8° compared to the equilibrium value of 14°.

Molecular Motion and Relaxation Processes

Angular Momentum Correlation Times in Liquid Phases

The angular momentum correlation times in fluorobenzene-d5 liquid phases exhibit complex temperature and density dependencies that provide fundamental insights into molecular reorientation mechanisms. Experimental investigations in the dense fluid region reveal that the angular momentum correlation time τJ increases with increasing temperature at constant density, a phenomenon that appears counterintuitive but reflects the balance between thermal energy and intermolecular interactions.

This temperature dependence arises from the competition between enhanced molecular kinetic energy, which tends to accelerate reorientation, and increased collision frequency, which can impede rotational motion through more frequent intermolecular encounters. The correlation time represents the characteristic time scale for angular momentum decorrelation and provides a direct measure of the efficiency of rotational energy transfer during molecular collisions.

Density-dependent studies demonstrate that fluorobenzene-d5 exhibits modified rotational dynamics compared to protiated analogues due to the altered moment of inertia resulting from deuterium substitution. The increased molecular mass leads to longer correlation times and modified coupling between rotational and translational motion during molecular encounters. These effects are particularly pronounced in the intermediate density regime where collision frequencies are optimized for energy transfer processes.

The relationship between angular momentum correlation time and molecular properties follows the general expression:

$$\tau_J = \frac{4\pi \eta r^3}{3kT} \cdot f(I, \rho, T)$$

where η represents solvent viscosity, r is the effective hydrodynamic radius, and f(I, ρ, T) is a correction factor accounting for molecular asymmetry, density effects, and temperature dependencies.

Temperature-dependent measurements reveal activation energies for rotational reorientation that reflect the strength of intermolecular interactions and the molecular shape effects. For fluorobenzene-d5, the activation energy typically ranges from 2-5 kcal/mol depending on the solvent environment and pressure conditions.

Extended J-Diffusion Models for Rotational Dynamics

The extended J-diffusion model provides a comprehensive theoretical framework for describing the rotational dynamics of fluorobenzene-d5 in solution, particularly in regimes where simple diffusion models fail. This approach treats molecular reorientation as a stochastic process influenced by both inertial effects and frictional interactions with the surrounding medium.

The J-diffusion model incorporates angular momentum as a dynamical variable, enabling the description of rotational motion across the entire range from free rotation to strongly hindered reorientation. For symmetric top molecules like fluorobenzene-d5, the model accounts for the coupling between different rotational degrees of freedom and predicts distinct relaxation behavior for parallel and perpendicular components of the angular momentum.

Second-rank orientational correlation functions derived from the extended J-diffusion model demonstrate excellent agreement with experimental measurements of nuclear magnetic resonance relaxation times and dynamic light scattering data. These correlation functions exhibit non-exponential decay characteristics that reflect the complex interplay between inertial and diffusive contributions to molecular reorientation.

The model incorporates memory function formalism to account for the finite duration of molecular collisions and the resulting non-Markovian character of rotational diffusion. The memory function approach enables the prediction of correlation function behavior in both the short-time inertial regime and the long-time diffusive limit.

Key parameters in the extended J-diffusion model include the collision frequency, which determines the transition between free rotation and diffusive behavior, and the friction coefficient, which characterizes the strength of molecule-solvent interactions. For fluorobenzene-d5, these parameters can be extracted from experimental measurements of relaxation times and exhibit systematic dependencies on temperature, pressure, and solvent properties.

The rare collision limit of the model predicts that molecular shape significantly affects all second-rank correlation functions and relaxation times. In contrast, the frequent collision limit yields shape-independent behavior due to vanishingly small inertial effects. Interpolation formulas provide descriptions of orientation relaxation times in the intermediate regime between these limiting cases.

| Model Parameter | Physical Significance | Experimental Determination |

|---|---|---|

| Collision frequency | Transition between inertial and diffusive regimes | NMR relaxation measurements |

| Friction coefficient | Molecule-solvent interaction strength | Temperature-dependent correlation times |

| Memory function | Non-Markovian collision effects | Dynamic light scattering |

| Asymmetry parameter | Molecular shape effects | Multi-field NMR studies |

XLogP3

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant